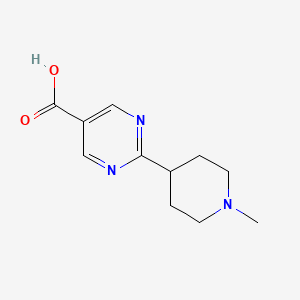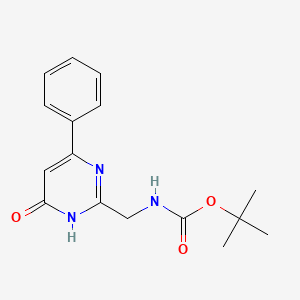
tert-Butyl ((4-hydroxy-6-phenylpyrimidin-2-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl ((4-hydroxy-6-phenylpyrimidin-2-yl)methyl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a pyrimidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((4-hydroxy-6-phenylpyrimidin-2-yl)methyl)carbamate typically involves the reaction of a pyrimidinyl derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl ((4-hydroxy-6-phenylpyrimidin-2-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur without interference from the amine functionality .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and interactions due to its ability to form stable complexes with biological molecules .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may act as a precursor for the development of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mecanismo De Acción
The mechanism of action of tert-butyl ((4-hydroxy-6-phenylpyrimidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in cellular processes .
Comparación Con Compuestos Similares
- tert-Butyl (2-aminophenyl)carbamate
- tert-Butyl (4-hydroxybutyl)carbamate
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
Comparison: Compared to similar compounds, tert-butyl ((4-hydroxy-6-phenylpyrimidin-2-yl)methyl)carbamate is unique due to its specific combination of functional groups. This uniqueness allows it to participate in a broader range of chemical reactions and applications. Its stability and reactivity also make it a valuable compound in various research and industrial contexts .
Propiedades
Fórmula molecular |
C16H19N3O3 |
|---|---|
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
tert-butyl N-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C16H19N3O3/c1-16(2,3)22-15(21)17-10-13-18-12(9-14(20)19-13)11-7-5-4-6-8-11/h4-9H,10H2,1-3H3,(H,17,21)(H,18,19,20) |
Clave InChI |
HYPHWWIATGMCAO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=NC(=CC(=O)N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


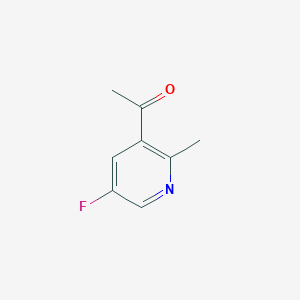


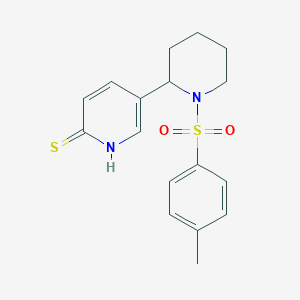

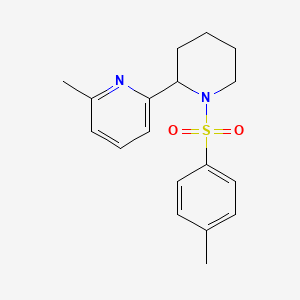
![7-Bromo-2,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B11811512.png)



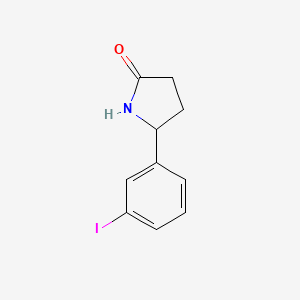
![2-(Piperazin-1-yl)-6-propoxybenzo[d]thiazole](/img/structure/B11811554.png)

